molecular formula C19H24N2O4S B2718874 N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 651298-74-7

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2718874
CAS No.: 651298-74-7
M. Wt: 376.47
InChI Key: GZIPBHWBZNYFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound with a complex structure that includes a tert-butylsulfamoyl group, a phenyl ring, and a methylphenoxyacetamide moiety

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-7-5-6-8-17(14)25-13-18(22)20-15-9-11-16(12-10-15)26(23,24)21-19(2,3)4/h5-12,21H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIPBHWBZNYFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2-(2-methylphenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C19H24N2O4S
  • Molecular Weight : 376.47 g/mol
  • CAS Number : 651298-74-7

The compound features a sulfonamide group attached to a phenyl ring and an acetamide moiety, which contributes to its biological activity.

Organic Synthesis

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide serves as an important reagent in organic synthesis. It can act as a building block for more complex molecules, facilitating the development of new chemical entities with desired properties.

Biological Studies

This compound has been investigated for its potential in enzyme inhibition and protein interactions. Notably, it has shown promise in:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may lead to reduced inflammation or slowed cancer cell growth .
  • Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties, making it a candidate for drug development targeting various diseases .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been explored for:

  • Antimicrobial Activity : Studies have highlighted its efficacy against various bacterial strains, including multidrug-resistant pathogens . This positions the compound as a potential lead for developing new antibiotics.
  • Anticancer Activity : The compound's structure allows it to interact with cancer cell pathways, promoting apoptosis in certain cancer cell lines .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Organic SynthesisDemonstrated use as a reagent for synthesizing complex molecules.
Anticancer ResearchShowed cytotoxic activity against various cancer cell lines.
Antimicrobial EvaluationEffective against multidrug-resistant bacteria; potential for new antibiotic development.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylsulfamoyl group provides steric hindrance, which can affect its binding affinity and selectivity for molecular targets. Additionally, the phenyl and methylphenoxyacetamide moieties contribute to its overall stability and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide is a compound with significant potential in pharmacology due to its biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : N-{4-[(tert-butylsulfamoyl)phenyl]}-2-(2-methylphenoxy)acetamide
  • Molecular Formula : C19H24N2O4S
  • Molecular Weight : 376.47 g/mol
  • CAS Number : 651298-74-7
  • Density : 1.224 g/cm³ (predicted)
  • pKa : 12.08 (predicted)

This compound acts primarily as a modulator of the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial in various neurological processes, including cognition, memory, and neuroprotection. The compound's ability to influence this receptor may provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia.

Biological Activity

  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties by enhancing cholinergic signaling. This action can help mitigate neuronal damage in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
  • Anticancer Potential : Some studies suggest that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

  • A study conducted on mouse models demonstrated that the administration of this compound resulted in significant improvements in cognitive function, as measured by maze tests, compared to control groups .
  • Another investigation highlighted its efficacy in reducing tumor size in xenograft models of breast cancer, suggesting a potential role in cancer therapy .

Data Table

PropertyValue
Molecular FormulaC19H24N2O4S
Molecular Weight376.47 g/mol
Density1.224 g/cm³
pKa12.08
Biological TargetsAlpha-7 nAChR
Potential Therapeutic AreasNeuroprotection, Anti-inflammatory, Anticancer

Q & A

Q. What are the recommended synthetic routes for N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfamoylation : React 4-aminophenol with tert-butylsulfamoyl chloride in the presence of a base (e.g., pyridine) to introduce the tert-butylsulfamoyl group.

Acetylation : Treat the intermediate with acetic anhydride under reflux conditions to form the acetamide moiety .

Etherification : Couple the product with 2-methylphenoxyacetic acid using a coupling agent (e.g., DCC/DMAP) to attach the phenoxy group.

  • Key Considerations : Optimize reaction temperatures and stoichiometry to minimize by-products. Use HPLC or TLC for intermediate purity checks .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.2 ppm, singlet) and acetamide (δ ~2.1 ppm, singlet) groups.
  • X-ray Crystallography : Resolve bond lengths and angles, particularly the sulfamoyl-phenyl and phenoxy-acetamide linkages, to validate spatial orientation .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS) and fragmentation patterns.
  • FT-IR : Identify key functional groups (e.g., sulfonamide N-H stretch at ~3350 cm⁻¹) .

Q. What are the solubility and stability profiles under various conditions?

  • Methodological Answer :
  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar (e.g., chloroform) solvents. Similar acetamide derivatives show >60 µg/mL solubility in DMSO .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfamoyl group). Stabilize with inert atmospheres or lyophilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for expected chemical shifts).
  • Crystallographic Refinement : Use X-ray data to resolve ambiguities in torsional angles (e.g., sulfamoyl group orientation relative to the phenyl ring) .
  • Dynamic NMR : Investigate rotational barriers in the acetamide group if signal splitting occurs .

Q. What in silico methods predict the compound's biological activity?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., sulfamoyl-binding enzymes). Validate with MD simulations to assess binding stability.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .
  • ADMET Prediction : Tools like SwissADME can estimate permeability, CYP450 interactions, and toxicity risks .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For example, lower temperatures (<80°C) reduce acetic anhydride side reactions .
  • Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl) for improved coupling efficiency.
  • By-Product Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted intermediates or hydrolyzed products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.